Cas no 922112-08-1 (4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide)

4-Methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydrobenzoxazepine core, which imparts unique structural and functional properties. This compound is of interest in medicinal chemistry due to its potential as a scaffold for designing biologically active molecules. The presence of both sulfonamide and benzoxazepine moieties enhances its versatility in interactions with biological targets, particularly in modulating enzyme or receptor activity. Its well-defined molecular structure allows for precise modifications, making it a valuable intermediate in pharmaceutical research. The compound exhibits favorable stability and solubility characteristics, facilitating its use in synthetic applications and biological studies.
4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide structure
922112-08-1 structure
商品名:4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide
CAS番号:922112-08-1
MF:C17H18N2O4S
メガワット:346.400823116302
CID:6221774
PubChem ID:40889444

4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide
    • 4-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
    • F2277-0026
    • 4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
    • AKOS024635565
    • 922112-08-1
    • インチ: 1S/C17H18N2O4S/c1-12-3-6-14(7-4-12)24(21,22)18-13-5-8-16-15(11-13)17(20)19(2)9-10-23-16/h3-8,11,18H,9-10H2,1-2H3
    • InChIKey: JYEQUPVRNIGPNH-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C)=CC=1)(NC1C=CC2=C(C=1)C(N(C)CCO2)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 346.09872823g/mol
  • どういたいしつりょう: 346.09872823g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 551
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2277-0026-40mg
4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide
922112-08-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2277-0026-2mg
4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide
922112-08-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2277-0026-2μmol
4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide
922112-08-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2277-0026-10μmol
4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide
922112-08-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2277-0026-4mg
4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide
922112-08-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2277-0026-5mg
4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide
922112-08-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2277-0026-15mg
4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide
922112-08-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2277-0026-25mg
4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide
922112-08-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2277-0026-20μmol
4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide
922112-08-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2277-0026-20mg
4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide
922112-08-1 90%+
20mg
$99.0 2023-05-16

4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide 関連文献

4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamideに関する追加情報

Comprehensive Analysis of 4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide (CAS No. 922112-08-1)

In the realm of pharmaceutical and organic chemistry, 4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide (CAS No. 922112-08-1) has garnered significant attention due to its unique structural properties and potential applications. This compound, often referred to by its abbreviated name, belongs to the benzoxazepine class, a group of heterocyclic compounds known for their diverse biological activities. Researchers and industry professionals are increasingly exploring its synthesis, mechanisms, and therapeutic potential, aligning with current trends in drug discovery and molecular design.

The molecular structure of 4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide combines a benzoxazepine core with a sulfonamide moiety, which is a common pharmacophore in medicinal chemistry. This combination is particularly intriguing because sulfonamide derivatives are widely recognized for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the methyl groups at specific positions enhances the compound's stability and bioavailability, making it a promising candidate for further investigation.

Recent studies have highlighted the potential of benzoxazepine-based compounds in targeting various enzymes and receptors involved in diseases such as cancer, neurological disorders, and metabolic syndromes. For instance, the 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold has shown affinity for modulating protein-protein interactions, a hot topic in modern drug development. This aligns with the growing interest in small molecule inhibitors and allosteric modulators, which are frequently searched terms in scientific databases and AI-driven research platforms.

From a synthetic perspective, the preparation of CAS No. 922112-08-1 involves multi-step organic reactions, including cyclization and sulfonylation. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to optimize yield and purity, addressing the demand for greener and more efficient methodologies. These approaches resonate with the broader push toward sustainable chemistry and green synthesis, which are key concerns for both academia and industry.

In terms of applications, 4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide has been investigated as a potential lead compound in drug discovery programs. Its mechanism of action may involve inhibition of specific kinases or modulation of cellular signaling pathways, topics that dominate current biomedical research. The compound's structure-activity relationship (SAR) is a focal point for researchers aiming to design derivatives with improved efficacy and selectivity.

Another area of interest is the compound's potential role in personalized medicine, a trending topic in healthcare. By understanding how benzoxazepine derivatives interact with biological targets, scientists can tailor therapies to individual genetic profiles. This aligns with the increasing use of AI-driven drug discovery and computational chemistry tools, which are frequently searched by professionals seeking innovative solutions.

Quality control and analytical characterization of CAS No. 922112-08-1 are critical for its development. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to ensure purity and confirm structural integrity. These methods are essential for meeting regulatory standards and are commonly searched by quality assurance specialists.

In conclusion, 4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide represents a fascinating subject of study at the intersection of chemistry and biology. Its unique structure, combined with the growing demand for novel therapeutic agents, positions it as a compound of significant interest. As research continues to unfold, this molecule may pave the way for breakthroughs in drug development and molecular science.

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